
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a methoxyphenyl group in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or similar reagents.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions or reductive amination.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the indazole and piperidine rings suggests that it may modulate signaling pathways or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-3-piperidino-: Lacks the methoxyphenyl group.
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-morpholino-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the methoxyphenyl group and the piperidine ring in 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
21484-45-7 |
|---|---|
Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-27-18-11-9-17(10-12-18)25-20-8-4-3-7-19(20)22(23-25)21(26)13-16-24-14-5-2-6-15-24;/h9-12H,2-8,13-16H2,1H3;1H |
InChI Key |
USLKPCGKKJYTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)CCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
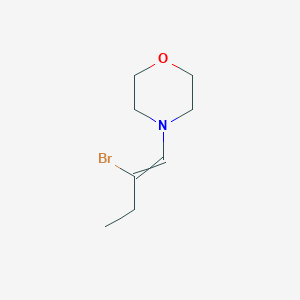
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
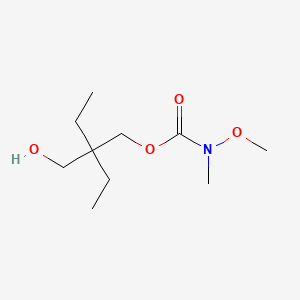
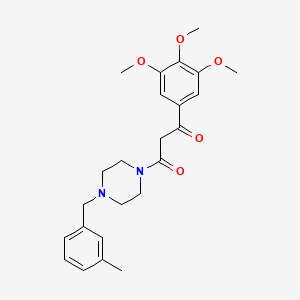
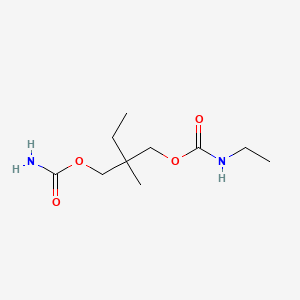
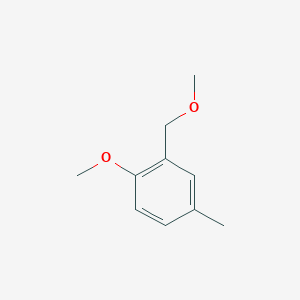
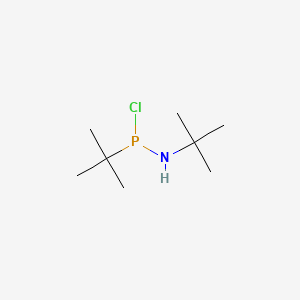
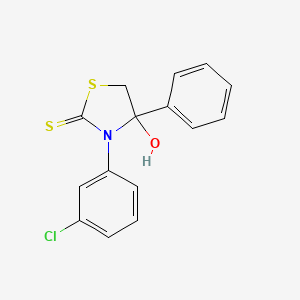
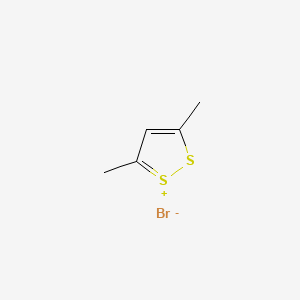
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)


